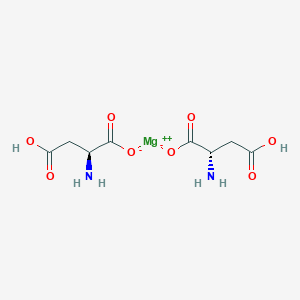

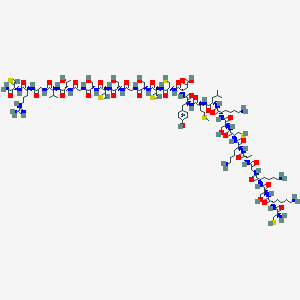

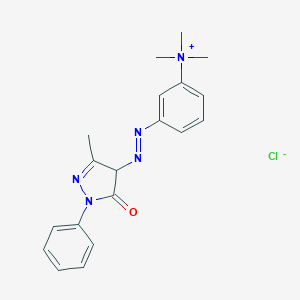

![molecular formula C9H8N2O2 B008433 Imidazo[1,2-a]pyridin-2-yl-acetic acid CAS No. 19741-30-1](/img/structure/B8433.png)

Imidazo[1,2-a]pyridin-2-yl-acetic acid

Vue d'ensemble

Description

Imidazo[1,2-a]pyridin-2-yl-acetic acid is a chemical compound with the empirical formula C9H8N2O2 . It is a derivative of imidazo[1,2-a]pyridine, a class of heterocyclic compounds that possess a broad spectrum of biological activity . In medicine, derivatives of imidazo[1,2-a]pyridin-3-yl-acetic acid are widely used, including zolpidem and alpidem .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method overcomes the shortcomings of previous approaches, which often required specific reagents that were difficult to source .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-2-yl-acetic acid can be represented by the SMILES stringO=C(O)CC1=CN(C=CC=C2)C2=N1 . The InChI key for this compound is WFZSCQPAHBSKLE-UHFFFAOYSA-N . Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-2-yl-acetic acid can undergo various chemical reactions. For instance, it can be synthesized through the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . It can also be functionalized through radical reactions .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-2-yl-acetic acid is a solid compound . It has a molecular weight of 212.63 . The CAS Number for this compound is 19741-30-1 .Applications De Recherche Scientifique

Anti-Cancer Activity

Imidazo[1,2-a]pyridin-2-yl-acetic acid derivatives have been found to exhibit significant anti-cancer activities . For instance, compounds synthesized through iodine-catalyzed methods have shown promising results against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell .

Anti-Inflammatory Drugs

These compounds have also been used as anti-inflammatory drugs . They can help reduce inflammation, which is a common symptom in many diseases.

Antiviral Drugs

Imidazo[1,2-a]pyridin-2-yl-acetic acid derivatives have been used as antiviral drugs . They can inhibit the replication of viruses, helping to treat viral infections.

Antibacterial and Antifungal Drugs

These compounds have been used as antibacterial and antifungal drugs . They can inhibit the growth of bacteria and fungi, helping to treat various infections.

Treatment of Cardiovascular Diseases

Several studies have proposed the use of imidazo-[1,2-a]pyridine derivatives for the treatment of cardiovascular diseases . They can help manage conditions related to the heart and blood vessels.

Treatment of Alzheimer’s Disease

Imidazo[1,2-a]pyridin-2-yl-acetic acid derivatives have been proposed for the treatment of Alzheimer’s disease . They can potentially help manage symptoms and slow the progression of this neurodegenerative disease.

Optoelectronic Devices

This class of aromatic heterocycles has great potential in materials science, particularly in the development of optoelectronic devices . They can be used in devices that source, detect and control light.

Sensors and Imaging

Imidazo[1,2-a]pyridin-2-yl-acetic acid derivatives have been reported in different technological applications, such as sensors and emitters for confocal microscopy and imaging . They can help improve the performance of these technologies.

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridin-2-yl-acetic acid, also known as 2-(IMIDAZO[1,2-A]PYRIDIN-2-YL)ACETIC ACID, is a compound with a broad spectrum of biological activity . It has been suggested that this compound may interact with γ-aminobutyric acid receptors , and it has been proposed for use in the treatment of various conditions, including cancer , cardiovascular diseases , and Alzheimer’s disease . Additionally, it has been suggested that these compounds may bind to Vascular Endothelial Growth Factor receptor 2 (VEGFR2) , potentially inhibiting tumor cell growth and angiogenesis .

Mode of Action

For instance, in the case of γ-aminobutyric acid receptors, it is thought to exert its effects by blocking these receptors , similar to classical benzodiazepine tranquilizers . This blocking action is believed to be responsible for its potential hypnotic effects .

Biochemical Pathways

The biochemical pathways affected by Imidazo[1,2-a]pyridin-2-yl-acetic acid are likely to be diverse, given its broad spectrum of biological activity . For instance, by blocking γ-aminobutyric acid receptors, it could affect the GABAergic neurotransmission pathway . Additionally, by binding to VEGFR2, it could influence the VEGF signaling pathway , which plays a crucial role in angiogenesis .

Result of Action

The molecular and cellular effects of Imidazo[1,2-a]pyridin-2-yl-acetic acid’s action are likely to be diverse, reflecting its broad spectrum of biological activity . For instance, by blocking γ-aminobutyric acid receptors, it could potentially induce hypnotic effects . By binding to VEGFR2, it could potentially inhibit tumor cell growth and angiogenesis .

Safety and Hazards

While specific safety and hazard information for Imidazo[1,2-a]pyridin-2-yl-acetic acid is not available, it’s generally recommended to avoid inhalation, contact with skin, and ingestion of similar chemical compounds . It’s also advised to wear personal protective equipment and ensure adequate ventilation when handling such compounds .

Orientations Futures

Imidazo[1,2-a]pyridin-2-yl-acetic acid and its derivatives have shown potential in treating a variety of conditions, including insomnia, cancer, cardiovascular diseases, and Alzheimer’s disease . Future research may focus on further exploring these therapeutic applications and developing more efficient synthesis methods .

Propriétés

IUPAC Name |

2-imidazo[1,2-a]pyridin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYYTUHPAJSTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315676 | |

| Record name | (Imidazo[1,2-a]pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-2-yl-acetic acid | |

CAS RN |

19741-30-1 | |

| Record name | 19741-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Imidazo[1,2-a]pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazo[1,2-a]pyridin-2-yl-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

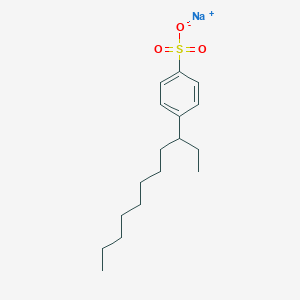

![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)

![6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B8365.png)

![2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol](/img/structure/B8372.png)